

Application Notes and Protocols: Preparation of 0.1% Auramine O Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Auramine O is a diarylmethane fluorescent dye widely employed in biological staining. Its primary application is in the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The dye binds to the mycolic acid present in the cell walls of these bacteria, causing them to appear bright yellow or luminous against a dark background when viewed under a fluorescence microscope.[3][4] This method, often part of the Auramine-Rhodamine staining technique, is noted for its increased sensitivity and speed compared to traditional non-fluorescent staining methods like the Ziehl-Neelsen stain.[3][5] Beyond mycobacteria, **Auramine O** also finds use as a fluorescent version of the Schiff reagent and in staining other biological structures such as pollen exine.[1][6]

This document provides a detailed protocol for the preparation of a 0.1% **Auramine O** staining solution, along with essential safety information and quality control measures.

Chemical Properties and Safety

Chemical Information:



Property	Value
Chemical Name	Auramine O; C.I. Basic Yellow 2
CAS Number	2465-27-2
Molecular Formula	C17H22CIN3
Molecular Weight	303.83 g/mol
Appearance	Yellow to ochre-yellow powder or crystals[1][7]
Solubility	Soluble in water (approx. 10 g/L) and ethanol[8]

Safety Precautions:

Auramine O is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed, toxic in contact with skin, and suspected of causing cancer.[10][11] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[10][12][13]

Personal Protective Equipment (PPE)	Handling and Storage	First Aid
Nitrile gloves	Avoid contact with skin, eyes, and clothing.[10]	If Swallowed: Call a poison center or doctor.[12]
Safety goggles or face shield	Do not eat, drink, or smoke when using.[10][14]	If on Skin: Wash with plenty of soap and water.[12]
Lab coat	Store in a tightly closed container in a cool, dry, well-ventilated area.[2][12]	If in Eyes: Rinse cautiously with water for several minutes. [12]
Respiratory protection (if needed)	Keep away from strong oxidizing agents.[8]	If Inhaled: Remove to fresh air.



Experimental Protocol: Preparation of 0.1% Phenol-Auramine O Solution

This protocol is adapted for the preparation of a 1-liter solution, commonly used for staining acid-fast bacteria.

Materials and Reagents:

Reagent	Quantity (for 1 L)	Purity/Notes
Auramine O (C.I. 41000)	1.0 g	Certified for microscopy
Phenol crystals	30.0 g	99.5% purity
Absolute Ethanol	100.0 mL	98-100% purity
Distilled Water	870.0 mL	

Equipment:

- Analytical balance
- 1 L conical flask or beaker
- Graduated cylinders (100 mL and 1 L)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., vacuum filtration with a 0.45 μm filter)
- Amber glass storage bottle (1 L)
- Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

Preparation of Phenol-Ethanol Mixture:



- In a well-ventilated fume hood, carefully weigh 30 g of phenol crystals and transfer them to the 1 L conical flask.
- Add 100 mL of absolute ethanol to the flask.
- Place the flask on a magnetic stirrer and mix until the phenol crystals are completely dissolved.

• Dissolving Auramine O:

- Weigh 1.0 g of **Auramine O** powder and carefully add it to the phenol-ethanol solution.
- Continue stirring until the Auramine O is fully dissolved. The solution will appear as a clear, deep yellow.

Final Volume Adjustment:

- Slowly add 870 mL of distilled water to the solution while stirring to bring the total volume to 1 liter.
- Continue to stir for a few minutes to ensure the solution is homogeneous.

· Filtration and Storage:

- Filter the prepared solution to remove any undissolved particles or impurities.
- Transfer the filtered 0.1% Auramine O solution into a clearly labeled amber glass bottle.
 [15]
- The label should include the name of the solution (0.1% Auramine O), date of preparation, expiry date (typically 2 months when stored at room temperature), and the name of the preparer.[15][16]
- Store the bottle at room temperature in a dark place to protect it from light.

Quality Control

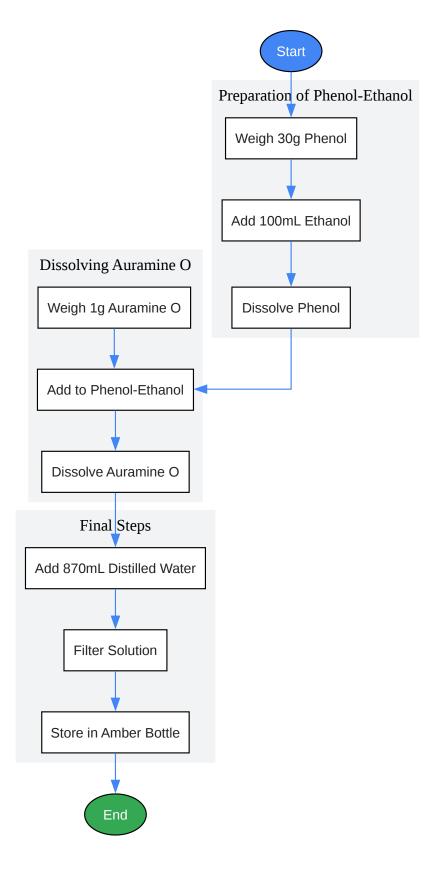


A positive and negative control slide should be included with each staining run to ensure the reagents are performing correctly.

- Positive Control: A smear containing a known acid-fast organism, such as Mycobacterium tuberculosis H37Ra.
- Negative Control: A smear containing a non-acid-fast organism, such as Escherichia coli.

Workflow Diagram





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Caption: Workflow for the preparation of 0.1% Auramine O solution.



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